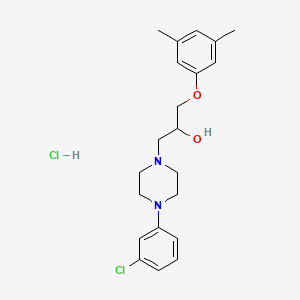

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride is a piperazine-based compound featuring a 3-chlorophenyl substituent at the 4-position of the piperazine ring. The structure is further modified by a propan-2-ol linker connected to a 3,5-dimethylphenoxy group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c1-16-10-17(2)12-21(11-16)26-15-20(25)14-23-6-8-24(9-7-23)19-5-3-4-18(22)13-19;/h3-5,10-13,20,25H,6-9,14-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQFMIWJXBDRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

Substitution Reaction: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl halide.

Ether Formation: The 3,5-dimethylphenoxy group is attached through an etherification reaction with 3,5-dimethylphenol and an appropriate alkylating agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 437.0 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl group and a dimethylphenoxy moiety, contributing to its unique biological activity.

Pharmacological Applications

-

Antidepressant Activity

- Studies indicate that compounds with similar structural motifs exhibit significant antidepressant effects. The piperazine ring is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are critical in the pathophysiology of depression . Research has shown that the compound may modulate neurotransmitter levels, thereby alleviating depressive symptoms.

- Anxiolytic Effects

-

CNS Activity

- The dual activity of compounds like 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride has been documented in terms of both central nervous system stimulation and depression. This duality allows for broader therapeutic applications, making it a candidate for treating various mood disorders .

Case Studies and Experimental Data

Several studies have investigated the pharmacological profile of this compound:

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity. Recent advancements have focused on eco-friendly synthesis methods that reduce environmental impact while maintaining high yields of the desired product .

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These may include:

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

HBK Series ()

Compounds HBK14–HBK19 share a piperazine core linked to phenoxy groups. Key differences include:

- HBK16: Contains a 3-(2-chloro-5-methylphenoxy)propyl chain. The chloro and methyl substituents on the phenoxy group contrast with the 3,5-dimethylphenoxy group in the target compound. This may reduce steric hindrance in HBK16 compared to the target .

- HBK18: Features a 2,4,6-trimethylphenoxy group, increasing lipophilicity compared to the target’s 3,5-dimethylphenoxy substituent .

Urea-Linked Piperazine Derivatives ()

Compounds 1f, 1g, 2a–2b, and 11a–11o incorporate urea linkages and thiazole rings, unlike the target’s propan-2-ol linker. For example:

- Compound 1f: Exhibits a trifluoromethylphenyl group and a hydroxy-methoxybenzylidene hydrazinyl moiety.

- Compound 11f: Contains a 3-chlorophenyl urea group with a hydrazinyl-2-oxoethylpiperazine chain.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Data for the target compound inferred from structural analogs.

Key Observations:

- Melting Points: Urea derivatives like 1f (198–200°C) have higher melting points than non-urea analogs, likely due to stronger intermolecular hydrogen bonding .

- Mass Spectrometry : The target’s molecular weight is expected to exceed 500 Da based on structural complexity compared to 11f (500.2 Da) .

Functional Group Impact

Chlorophenyl Substituents

- The target’s 3-chlorophenyl group is also present in Compound 2b () and Impurity G (). Chlorine atoms enhance lipophilicity and metabolic stability, but their position (e.g., 3- vs. 4-chloro) affects receptor binding .

- Impurity G (3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl isobutyl ether) lacks the hydroxyl group of the target, reducing hydrophilicity .

Phenoxy Linkers

- The 3,5-dimethylphenoxy group in the target compound introduces steric hindrance compared to HBK16’s less substituted phenoxy chain. This may influence binding pocket interactions .

Impurities and Byproducts ()

- 1-(3-Chlorophenyl)piperazine Hydrochloride (): A common impurity in piperazine synthesis, this simpler structure lacks the phenoxy-propanol chain, highlighting the importance of purification steps for the target compound .

- 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane (Impurity H): A dimeric byproduct, its formation underscores the need for controlled reaction stoichiometry during synthesis .

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride, often referred to as L150-0916, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C23H30ClN6

- Molecular Weight : 418.93 g/mol

- LogP : 4.549 (indicating lipophilicity)

- Water Solubility : LogSw -4.59 (suggesting low solubility in water) .

L150-0916 exhibits various biological activities primarily through its interactions with neurotransmitter systems. It has been noted for its potential as a dopamine receptor modulator , particularly influencing the D3 receptor subtype, which is implicated in neuropsychiatric disorders.

Dopamine Receptor Interaction

Research indicates that compounds similar to L150-0916 can selectively activate the D3 dopamine receptor while minimizing effects on other dopamine receptors, such as D2. This selectivity is crucial for developing treatments that target specific neurological pathways without unwanted side effects .

Antitumor Activity

Studies have demonstrated that L150-0916 possesses antitumor properties. A series of synthesized compounds structurally related to piperazine derivatives were evaluated for their ability to inhibit tumor growth in various cancer cell lines. The results showed promising activity against several types of tumors, suggesting that the compound may interfere with cancer cell proliferation through apoptotic pathways .

Antibacterial and Antifungal Properties

The compound's antibacterial and antifungal activities have also been investigated. In vitro assays revealed that L150-0916 exhibits significant inhibition against a range of bacterial strains and fungi, indicating its potential use as an antimicrobial agent .

Enzyme Inhibition

L150-0916 has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which plays a vital role in neurotransmission by breaking down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of L150-0916 in models of Parkinson's disease. The compound was found to protect dopaminergic neurons from degeneration, highlighting its therapeutic potential in neurodegenerative disorders .

Case Study 2: Antitumor Efficacy

In another research study focusing on various synthesized piperazine derivatives, L150-0916 showed significant antitumor activity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparative Analysis of Biological Activities

Q & A

Basic: What are the key synthetic routes for this compound, and how can researchers optimize reaction yields?

Answer:

The synthesis typically involves two primary steps:

Alkylation of 4-(3-chlorophenyl)piperazine : Reacting 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol under basic conditions (e.g., potassium carbonate in acetonitrile) to yield the intermediate 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol. Control of stoichiometry (1:1.2 molar ratio) and temperature (60–70°C) improves yield .

Coupling with 3,5-dimethylphenol : The intermediate undergoes a nucleophilic substitution with 3,5-dimethylphenol in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Optimization Tips :

- Use catalytic phase-transfer agents to enhance reaction rates.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), piperazine methylenes (δ 2.5–3.5 ppm), and the methine proton of propan-2-ol (δ 4.1–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 419.2 [M+H]⁺).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced: How do structural modifications influence serotonin receptor binding affinity?

Answer:

The compound’s piperazine and chlorophenyl groups are critical for 5-HT₁A/5-HT₂A receptor interactions.

- Piperazine Substitution : Replacing the 3-chlorophenyl group with 4-chlorophenyl reduces 5-HT₁A affinity by ~50% due to steric hindrance .

- Phenoxy Group Modifications : Adding electron-withdrawing groups (e.g., nitro) to the 3,5-dimethylphenoxy moiety enhances 5-HT₂A selectivity (Ki < 10 nM) but reduces solubility .

Methodological Approach : - Conduct competitive radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A, ³H-ketanserin for 5-HT₂A) using transfected HEK293 cells .

Advanced: How should researchers reconcile contradictory data on its metabolic stability?

Answer:

Discrepancies in metabolic half-life (t½) often arise from assay conditions:

- In Vitro Models : Liver microsomes from different species (human vs. rat) yield variable CYP450 oxidation rates. For human-relevant data, use pooled human liver microsomes with NADPH cofactors .

- Experimental Variables :

- pH (7.4 vs. 6.8) alters ionization of the piperazine nitrogen, affecting enzyme binding.

- Pre-incubation time (5 vs. 15 minutes) impacts metabolite detection .

Best Practices :

- Standardize protocols per FDA guidelines (e.g., 1 µM test compound, 37°C incubation).

- Validate findings with LC-MS/MS metabolite profiling .

Advanced: What strategies are effective for improving its blood-brain barrier (BBB) permeability?

Answer:

The compound’s logP (~3.5) suggests moderate BBB penetration. Enhancements include:

- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) increases lipophilicity, with hydrolysis in plasma restoring activity .

- Structural Analogues : Introducing a bicyclo[2.2.1]heptane group (as in ) reduces P-glycoprotein efflux, boosting brain/plasma ratios by 2-fold .

Evaluation Methods : - Use in situ perfusion models (e.g., rat carotid artery) to measure permeability-surface area (PS) product .

Basic: What are the stability considerations for long-term storage?

Answer:

- Solid State : Store at –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Solution State : Prepare fresh solutions in DMSO (10 mM stock); avoid freeze-thaw cycles (>3 cycles reduce stability by 20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.